molecular formula C12H17NO2 B7893373 Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate

Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate

Cat. No.: B7893373
M. Wt: 207.27 g/mol
InChI Key: LUEBBFWESFMNHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate typically involves the esterification of 3,5-dimethylphenylalanine. One common method is the reaction of 3,5-dimethylphenylalanine with methanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is common. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its effects .

Comparison with Similar Compounds

Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the dimethyl groups on the aromatic ring.

    Methyl 2-amino-3-phenylpropanoate: A methyl ester of phenylalanine without the dimethyl substitutions.

    3,5-Dimethylphenylalanine: The parent compound without the esterification.

Uniqueness

Methyl 2-amino-3-(3,5-dimethylphenyl)propanoate is unique due to the presence of both the ester group and the dimethyl substitutions on the aromatic ring. These structural features confer distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

methyl 2-amino-3-(3,5-dimethylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-8-4-9(2)6-10(5-8)7-11(13)12(14)15-3/h4-6,11H,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEBBFWESFMNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CC(C(=O)OC)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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